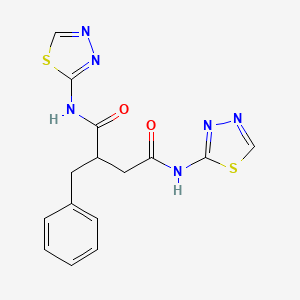![molecular formula C18H17N3O4 B4169117 Ethyl 2-amino-3-cyano-1',2'-dimethyl-5'-oxospiro[chromene-4,4'-pyrrole]-3'-carboxylate](/img/structure/B4169117.png)
Ethyl 2-amino-3-cyano-1',2'-dimethyl-5'-oxospiro[chromene-4,4'-pyrrole]-3'-carboxylate
Overview
Description
Ethyl 2-amino-3-cyano-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-cyano-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-cyano-4H-chromene with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-cyano-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-amino-3-cyano-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly in the treatment of cancer and infectious diseases.
Materials Science: Utilized in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: Investigated for its biological activity, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-cyano-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-cyano-4H-chromene-4-carboxylate
- 2-amino-3-cyano-4H-pyran-4-carboxylate
- Ethyl 2-amino-3-cyano-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[indole-4,3’-pyrrole]-4’-carboxylate
Uniqueness
Ethyl 2-amino-3-cyano-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate stands out due to its spiro structure, which imparts unique chemical and physical properties
Properties
IUPAC Name |
ethyl 2-amino-3-cyano-1',2'-dimethyl-5'-oxospiro[chromene-4,4'-pyrrole]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-4-24-16(22)14-10(2)21(3)17(23)18(14)11-7-5-6-8-13(11)25-15(20)12(18)9-19/h5-8H,4,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWGXQNMTCDCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C12C3=CC=CC=C3OC(=C2C#N)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide](/img/structure/B4169041.png)
![8'-ethyl-4',4',6'-trimethyl-2,3,4,5',6',9-hexahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4169042.png)

![N-(4-{2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B4169076.png)
![N-[1-[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-hydroxyethyl]benzamide](/img/structure/B4169080.png)
![2-chloro-N-[2-(2,2-dichlorocyclopropyl)phenyl]benzamide](/img/structure/B4169095.png)

![4-[(methylsulfonyl)(prop-2-en-1-yl)amino]-N-pentylbenzamide](/img/structure/B4169108.png)
![N-(4-{[1-METHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE](/img/structure/B4169110.png)
![2-(4-bromophenyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4169124.png)
![N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2-(4-methyl-N-methylsulfonylanilino)propanamide](/img/structure/B4169130.png)
![5-(2,4-dichlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B4169136.png)

![4',4',6',8'-tetramethyl-1,4,5',6'-tetrahydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4169146.png)
